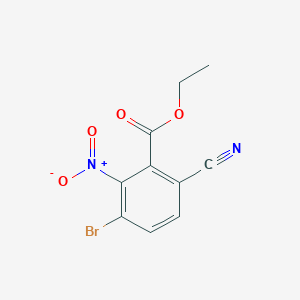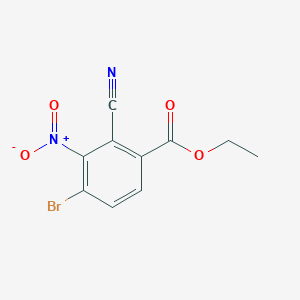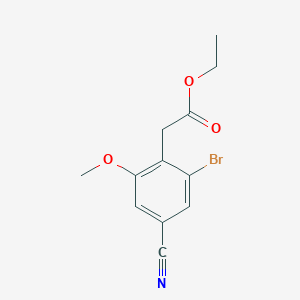
Ethyl 6-bromo-2-cyano-3-formylphenylacetate
Descripción general
Descripción
Ethyl 6-bromo-2-cyano-3-formylphenylacetate (EBCFPA) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and is used as a reagent in organic synthesis. As a reagent, EBCFPA can be used in a variety of reactions, including the synthesis of other organic compounds and the study of biochemical processes. In addition, EBCFPA has been used in a range of scientific research applications, such as the study of enzyme mechanisms and the development of pharmaceuticals.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-2-cyano-3-formylphenylacetate has been used in a range of scientific research applications. For example, it has been used in the study of enzyme mechanisms, the development of pharmaceuticals, and the synthesis of other organic compounds. In addition, this compound has been used to study the structure and function of proteins, to study the effects of drugs on cells, and to study the effects of environmental pollutants on cells.
Mecanismo De Acción
Ethyl 6-bromo-2-cyano-3-formylphenylacetate acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing the reaction. This mechanism of action has been studied in detail for several enzymes, including cytochrome P450 enzymes. In addition, this compound has been shown to interact with other proteins, such as transcription factors, and to inhibit the activity of these proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and to interact with proteins, such as transcription factors. In addition, this compound has been shown to have an anti-inflammatory effect and to be toxic to cells in high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Ethyl 6-bromo-2-cyano-3-formylphenylacetate in laboratory experiments has several advantages. For example, it is easy to synthesize and can be used in a wide range of reactions. In addition, it is relatively non-toxic and has a low cost. However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not well-understood and it can be toxic to cells in high concentrations.
Direcciones Futuras
There are a number of potential future directions for research into Ethyl 6-bromo-2-cyano-3-formylphenylacetate. For example, further research could be conducted into the mechanism of action of this compound and its effects on enzymes and proteins. In addition, further research could be conducted into the effects of this compound on cells and the development of new applications for this compound. Finally, further research could be conducted into the synthesis of this compound and the development of new synthetic methods.
Propiedades
IUPAC Name |
ethyl 2-(6-bromo-2-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-9-10(6-14)8(7-15)3-4-11(9)13/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXJFMRNYLRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















